
2,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide
Vue d'ensemble
Description
2,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide is a chemical compound with the molecular formula C8H8Cl2N2O2 . It is also known by the synonyms Ro 4808591 and 3-Pyridinecarboxamide .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dichloro-N-methoxy-N-methylpyridine-3-carboxamide include its molecular formula (C8H8Cl2N2O2) and molecular weight (235.07) . Additional properties such as melting point, boiling point, and density are not provided in the search results .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
This compound is used in the Suzuki–Miyaura (SM) coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Methyl 2-Methoxy-6-methylaminopyridine-3-carboxylate
An effective and practical synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate , the key intermediate of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, from 2,6-dichloro-3-trifluoromethylpyridine was undertaken . This process improvements were highlighted by regioselectivity .
Raw Material in Organic Synthesis
2,6-Dichloro-3-methylpyridine is an important raw material and intermediate used in organic synthesis , pharmaceuticals, agrochemicals and dyestuff fields .
Synthesis of Antiemetic Agents
This compound is used in the synthesis of antiemetic agents . These agents are effective for the control of emesis induced by cancer chemotherapeutic agents .
Synthesis of Dopamine D2 and D3 Receptor Antagonists
It is also used in the synthesis of dopamine D2 and D3 receptor antagonists . These compounds show potent 5-HT 3 receptor antagonistic activity and cause only weak central nervous system depression and extrapyramidal syndromes .
Synthesis of Serotonin-3 (5-HT3) Receptor Antagonists
This compound is used in the synthesis of serotonin-3 (5-HT3) receptor antagonists . These antagonists are known to be effective for the control of emesis induced by cancer chemotherapeutic agents .
Propriétés
IUPAC Name |
2,6-dichloro-N-methoxy-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-12(14-2)8(13)5-3-4-6(9)11-7(5)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSJBBWIKLORJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N=C(C=C1)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((4-(Benzo[b]thiophen-2-yl)pyrimidin-2-yl)amino)benzoic acid](/img/structure/B3291781.png)
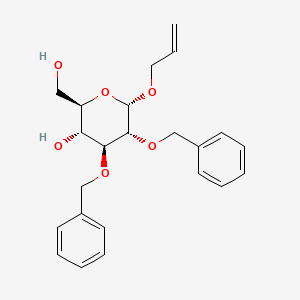
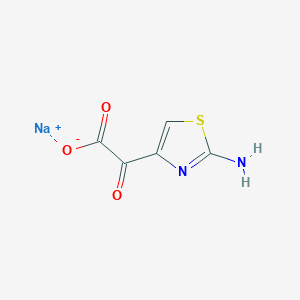
![(E)-3-(3-chlorophenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B3291795.png)

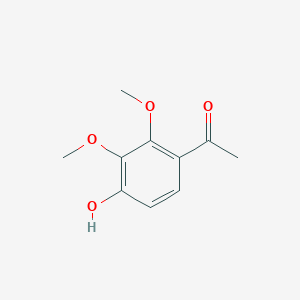
![6-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B3291813.png)
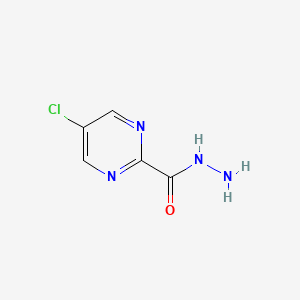
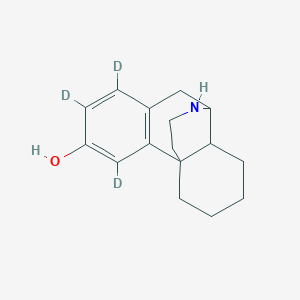
![Benzyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B3291829.png)
![(Z)-N-(3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B3291842.png)

